molecular formula C16H15NO4 B268758 Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate

Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate

Cat. No. B268758
M. Wt: 285.29 g/mol
InChI Key: QOXJZHRWZFRQGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform. The compound has a molecular formula of C16H15NO4 and a molecular weight of 285.29 g/mol.

Mechanism of Action

The mechanism of action of methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential antitumor activity, with promising results in vitro.

Advantages and Limitations for Lab Experiments

Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate is a relatively stable compound that is easy to synthesize and purify. It is also readily available from commercial suppliers. However, the compound has limited solubility in water, which can make it difficult to work with in aqueous systems.

Future Directions

There are many potential future directions for research on methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate. Some possible areas of investigation include:
1. Further studies on the compound's anti-inflammatory and analgesic properties, including its potential use in the treatment of chronic pain conditions.
2. Investigation of the compound's potential antitumor activity, including its ability to inhibit tumor growth and metastasis.
3. Development of new derivatives of methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate with improved solubility and bioavailability.
4. Exploration of the compound's potential as a starting material in the synthesis of new drugs with therapeutic applications.
5. Investigation of the compound's mechanism of action, including its interactions with COX-2 and other enzymes involved in inflammation and pain.

Synthesis Methods

Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate can be synthesized through a reaction between 4-aminobenzoic acid and 4-methoxyphenyl isocyanate. The reaction is typically carried out in a solvent such as dichloromethane or ethyl acetate, with the addition of a base such as triethylamine. The resulting product is then purified through recrystallization.

Scientific Research Applications

Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate is commonly used in scientific research as a reference compound in the development of new drugs. It is also used as a starting material in the synthesis of other compounds with potential therapeutic applications. The compound has been studied for its potential anti-inflammatory, analgesic, and antitumor properties.

properties

Product Name

Methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

methyl 4-[(4-methoxyphenyl)carbamoyl]benzoate

InChI

InChI=1S/C16H15NO4/c1-20-14-9-7-13(8-10-14)17-15(18)11-3-5-12(6-4-11)16(19)21-2/h3-10H,1-2H3,(H,17,18)

InChI Key

QOXJZHRWZFRQGX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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